molecular formula C10H7BrN2O2 B1625189 1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester CAS No. 875514-20-8

1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester

Cat. No. B1625189
CAS RN: 875514-20-8
M. Wt: 267.08 g/mol
InChI Key: UNEAHRBLJLHMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Synthesis Analysis

The synthetic strategies for this compound involve bromination and esterification reactions. While specific synthetic routes may vary, the introduction of the bromine atom at the 8-position of the naphthyridine ring and subsequent methylation of the carboxylic acid group are key steps. Researchers have explored various methods to achieve this synthesis .


Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester consists of a naphthyridine ring with a carboxylic acid group at one end and a methyl ester group at the other. The bromine atom is attached to the 8-position of the ring. The arrangement of atoms and bonds can be visualized using molecular modeling software .


Chemical Reactions Analysis

1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and coupling reactions. Researchers have investigated its reactivity with other functional groups and explored its potential applications in organic synthesis .

Safety And Hazards

  • Disposal : Dispose of it according to local regulations .

properties

IUPAC Name

methyl 8-bromo-1,6-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)8-3-2-6-4-12-5-7(11)9(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEAHRBLJLHMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=NC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469157
Record name 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester

CAS RN

875514-20-8
Record name 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Bromo-[1,6]naphthyridine-2-carboxylic acid methyl ester (2) is prepared by combining compound 1 (1 equiv.), cesium carbonate (1.1 equiv.) and methyl iodide (1.1 equiv.) in DMF (10 mL) and stirring for 16 hrs. at room temperature. The reaction is concentrated in vacuo to give a brown solid, which is dissolved in EtOAc (50 mL) and washed with water (2×50 mL). The EtOAc layer is dried over sodium sulfate, filtered, and concentrated in vacuo to afford a purple solid. The crude product is purified via silica gel chromatography (EtOAc) to yield (2) as a yellow solid, 65%, LC/MS (M+H) 269.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester
Reactant of Route 2
Reactant of Route 2
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester
Reactant of Route 3
Reactant of Route 3
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester
Reactant of Route 4
Reactant of Route 4
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester
Reactant of Route 5
Reactant of Route 5
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester
Reactant of Route 6
Reactant of Route 6
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.